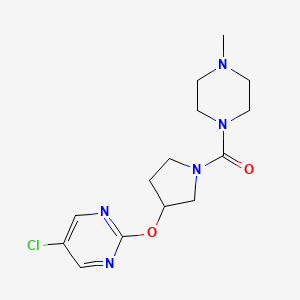
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C14H20ClN5O2 and its molecular weight is 325.8. The purity is usually 95%.
BenchChem offers high-quality (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone:
Antidiabetic Research
This compound has shown potential in the development of antidiabetic drugs. It targets G-protein-coupled receptor 119 (GPR119), which is expressed predominantly in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. GPR119 agonists stimulate glucose-dependent insulin release and promote the secretion of incretin GLP-1, making them promising candidates for type 2 diabetes treatment .
Cancer Therapy
Research indicates that derivatives of pyrimidine compounds, including (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone, exhibit anticancer properties. These compounds can inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms, making them valuable in cancer therapy .
Antimicrobial Agents
This compound has potential applications as an antimicrobial agent. Pyrimidine derivatives are known for their ability to inhibit the growth of various bacteria and fungi. This makes them useful in developing new antibiotics and antifungal medications .
Anti-inflammatory Drugs
Pyrimidine derivatives, including this compound, have been studied for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. This makes them potential candidates for treating inflammatory diseases such as arthritis .
Neuroprotective Agents
Research has shown that pyrimidine derivatives can have neuroprotective effects. These compounds can protect neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cardiovascular Research
This compound is also being explored for its potential in cardiovascular research. Pyrimidine derivatives can modulate various cardiovascular functions, including vasodilation and inhibition of platelet aggregation. This makes them potential candidates for developing treatments for cardiovascular diseases .
Pharmaceutical Intermediates
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone can be used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be a building block for more complex molecules used in drug development.
Agricultural Chemicals
Beyond medical applications, this compound has potential uses in agriculture. Pyrimidine derivatives can be used to develop new herbicides, insecticides, and fungicides, helping to protect crops from pests and diseases .
Eigenschaften
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN5O2/c1-18-4-6-19(7-5-18)14(21)20-3-2-12(10-20)22-13-16-8-11(15)9-17-13/h8-9,12H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNJOHVQGKFCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride](/img/structure/B2429820.png)

![N-(2-chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2429825.png)
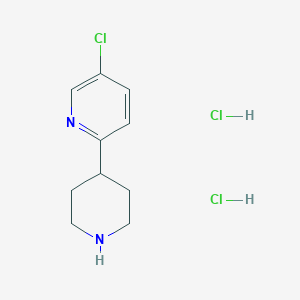

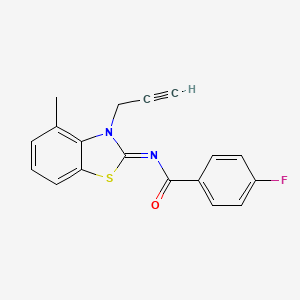
![(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride](/img/structure/B2429831.png)
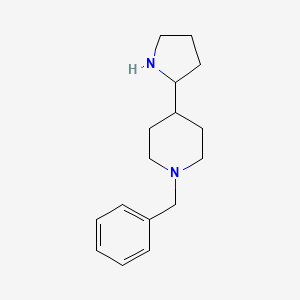
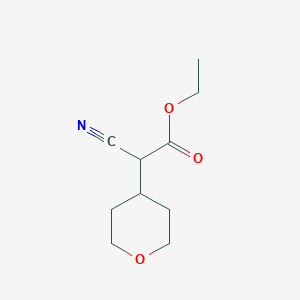
![1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2429836.png)
![2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429837.png)
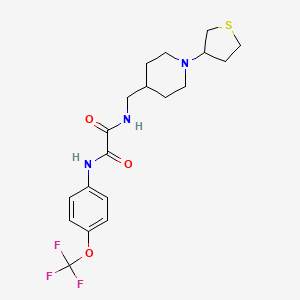
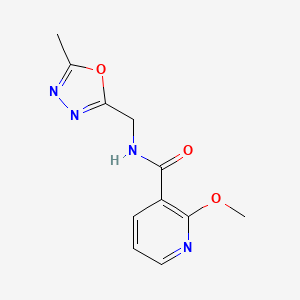
![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2429841.png)